molecular formula C9H18O5 B088973 (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol CAS No. 14187-51-0

(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol

Cat. No. B088973
CAS RN: 14187-51-0
M. Wt: 206.24 g/mol
InChI Key: VNYQTDHNVPPMHV-WMOCKQOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol, also known as Mescaline, is a naturally occurring psychedelic compound found in various species of cactus, including Peyote and San Pedro. Mescaline has been used for centuries by indigenous cultures in religious and spiritual practices. In recent years, Mescaline has gained attention in the scientific community for its potential therapeutic applications.

Mechanism Of Action

(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol also has affinity for other serotonin receptors, including 5-HT2C and 5-HT1A.

Biochemical And Physiological Effects

The effects of (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol on the body are similar to those of other psychedelics, including altered perception, changes in mood, and increased introspection. (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol has also been shown to increase heart rate, blood pressure, and body temperature.

Advantages And Limitations For Lab Experiments

(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol has several advantages as a research tool, including its ability to selectively target serotonin receptors and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its potential for abuse and the difficulty in obtaining and handling the compound.

Future Directions

There are several areas of research that could benefit from further study of (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol, including its potential therapeutic applications in the treatment of addiction, anxiety, and depression. Additionally, further research is needed to better understand the mechanisms of action of (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol and its effects on the brain. Finally, there is a need for the development of safer and more effective methods for synthesizing and handling (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol in the lab.

Synthesis Methods

(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol can be synthesized from various starting materials, including anethole, safrole, and isosafrole. The most common synthesis method involves the reduction of 3,4,5-trimethoxybenzaldehyde with sodium borohydride, followed by methylation with methyl iodide.

Scientific Research Applications

(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol has been studied for its potential therapeutic applications, including its use in the treatment of addiction, anxiety, and depression. (3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol has also been studied for its effects on the brain and its potential to enhance creativity and problem-solving abilities.

properties

CAS RN

14187-51-0

Product Name

(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

(3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-ol

InChI

InChI=1S/C9H18O5/c1-5-6(11-2)7(12-3)8(13-4)9(10)14-5/h5-10H,1-4H3/t5-,6-,7+,8+,9?/m0/s1

InChI Key

VNYQTDHNVPPMHV-WMOCKQOXSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OC)OC)OC

SMILES

CC1C(C(C(C(O1)O)OC)OC)OC

Canonical SMILES

CC1C(C(C(C(O1)O)OC)OC)OC

synonyms

6-Deoxy-2-O,3-O,4-O-trimethyl-L-mannopyranose

Origin of Product

United States

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